molecular formula C5H7N5O B14490346 6-Amino-3-methyl-1,2,4-triazine-5-carboxamide CAS No. 65158-25-0

6-Amino-3-methyl-1,2,4-triazine-5-carboxamide

Cat. No.: B14490346
CAS No.: 65158-25-0
M. Wt: 153.14 g/mol
InChI Key: PDBJRDIDRFSOFU-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-1,2,4-triazine-5-carboxamide is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyl-1,2,4-triazine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazine with methyl isocyanate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired triazine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-1,2,4-triazine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

6-Amino-3-methyl-1,2,4-triazine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-methyl-1,2,4-triazine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-methyl-1,2,4-triazine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

65158-25-0

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

6-amino-3-methyl-1,2,4-triazine-5-carboxamide

InChI

InChI=1S/C5H7N5O/c1-2-8-3(5(7)11)4(6)10-9-2/h1H3,(H2,6,10)(H2,7,11)

InChI Key

PDBJRDIDRFSOFU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N=N1)N)C(=O)N

Origin of Product

United States

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